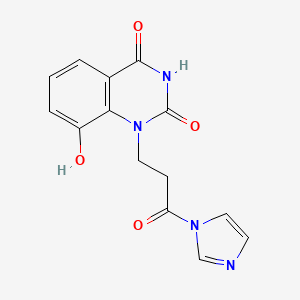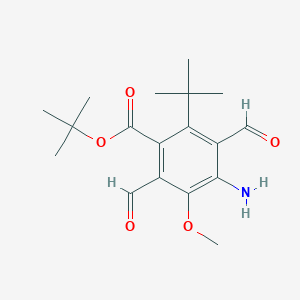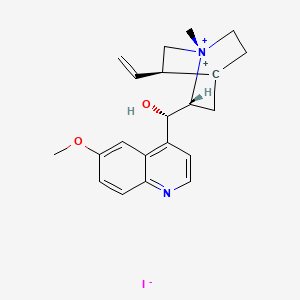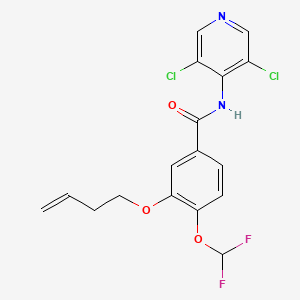
O-Descyclopropylmethyl, O-(buten-3-yl) Roflumilast
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
O-Descyclopropylmethyl, O-(buten-3-yl) Roflumilast: is a chemical compound with the CAS number 2368178-29-2. It is a derivative of Roflumilast, a selective phosphodiesterase-4 (PDE4) inhibitor.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of O-Descyclopropylmethyl, O-(buten-3-yl) Roflumilast involves multiple steps, starting from the parent compound RoflumilastSpecific reaction conditions, such as temperature, pressure, and the use of catalysts, are crucial to ensure the desired product’s yield and purity .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Advanced techniques such as continuous flow reactors and automated synthesis may be employed to enhance production rates and maintain consistent quality .
Analyse Chemischer Reaktionen
Types of Reactions: O-Descyclopropylmethyl, O-(buten-3-yl) Roflumilast undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under controlled temperature and pH conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Halogens, nucleophiles, and other reagents under specific solvent and temperature conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, O-Descyclopropylmethyl, O-(buten-3-yl) Roflumilast is used as a reference material and in the development of new synthetic methodologies .
Biology: In biological research, this compound is studied for its potential effects on cellular processes and signaling pathways .
Medicine: In medicine, it is investigated for its potential therapeutic applications, particularly in the treatment of inflammatory diseases and conditions related to PDE4 inhibition .
Industry: In the industrial sector, this compound is used in the development of new materials and as a catalyst in various chemical reactions .
Wirkmechanismus
The mechanism of action of O-Descyclopropylmethyl, O-(buten-3-yl) Roflumilast involves the inhibition of phosphodiesterase-4 (PDE4), an enzyme that breaks down cyclic adenosine monophosphate (cAMP). By inhibiting PDE4, this compound increases intracellular cAMP levels, leading to various downstream effects, including reduced inflammation and modulation of immune responses . The molecular targets and pathways involved include immune cells, inflammatory mediators, and signaling molecules .
Vergleich Mit ähnlichen Verbindungen
Eigenschaften
Molekularformel |
C17H14Cl2F2N2O3 |
|---|---|
Molekulargewicht |
403.2 g/mol |
IUPAC-Name |
3-but-3-enoxy-N-(3,5-dichloropyridin-4-yl)-4-(difluoromethoxy)benzamide |
InChI |
InChI=1S/C17H14Cl2F2N2O3/c1-2-3-6-25-14-7-10(4-5-13(14)26-17(20)21)16(24)23-15-11(18)8-22-9-12(15)19/h2,4-5,7-9,17H,1,3,6H2,(H,22,23,24) |
InChI-Schlüssel |
WPHVDEBRXJAOFQ-UHFFFAOYSA-N |
Kanonische SMILES |
C=CCCOC1=C(C=CC(=C1)C(=O)NC2=C(C=NC=C2Cl)Cl)OC(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


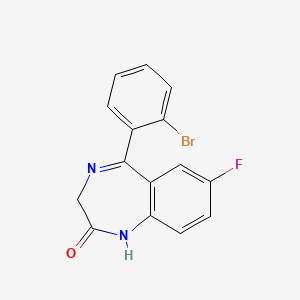
![N-[2-(3-imidazol-1-ylpropylamino)-2-oxoethyl]-1H-indole-3-carboxamide;hydrochloride](/img/structure/B13853652.png)

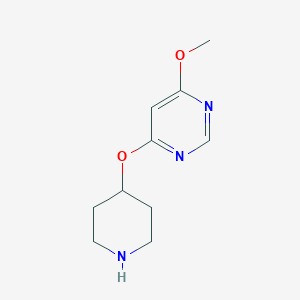

![5-O-[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4-acetyloxy-2-benzoyloxy-1-hydroxy-9,12-dimethoxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-15-yl] 3-O-tert-butyl (2R,4S,5R)-2-(4-methoxyphenyl)-4-phenyl-1,3-oxazolidine-3,5-dicarboxylate](/img/structure/B13853681.png)
![13-O-(trans-3-Phenyl-glycidyl)-7,10-bis[O-(trichloroethoxycarbonyl)]-10-deacetyl Baccatin III](/img/structure/B13853685.png)
![EZ-[3-[4-(2-Isopropoxyethoxy-methyl)phenoxy]allyl]isopropylamine](/img/structure/B13853688.png)
![7-(Methoxymethyl)-7-methyl-1,4-dioxaspiro[4.5]decane](/img/structure/B13853690.png)
![methyl 3-[[6-oxo-5-(3-oxobutyl)-1H-pyrimidin-4-yl]oxy]benzoate](/img/structure/B13853699.png)
![ethyl 2-[4-(3,4-dihydro-2H-quinolin-1-yl)phenoxy]-2-methylpropanoate](/img/structure/B13853710.png)
